Cas no 637-05-8 ((-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin)

637-05-8 structure
Nome del prodotto:(-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin
(-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin
- (-)-3,7,12,16-Tetramethyl-1t,18t-bis-((Xi)-4-palmitoyloxy-2,2,6-trimethyl-cyclohexen-(6)-yl)-octadecanonaen-(1,3t,5t,7t,9t,11t,13t,15t,17)
- (-)-all-trans-Physalien
- (-)-Di-O-palmitoyl-all-trans-zeaxanthin
- (3R,3'R)-zeaxanthin bispalmitate
- Physalien
- zeaxanthin dipalmitate
- zeaxanthin-C16:0,C16:0
- 637-05-8
- DTXSID301278998
- beta,beta-Carotene-3,3'-diol, dihexadecanoate
- [4-[18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
- (4-(18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl)-3,5,5-trimethylcyclohex-3-en-1-yl) hexadecanoate
- I(2),I(2)-Carotene-3,3a(2)-diol, dihexadecanoate
-
- Inchi: InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3
- Chiave InChI: XACHQDDXHDTRLX-UHFFFAOYSA-N
- Sorrisi: CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Proprietà calcolate
- Massa esatta: 1044.88736218g/mol
- Massa monoisotopica: 1044.88736218g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 76
- Conta legami ruotabili: 42
- Complessità: 1850
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 9
- XLogP3: 26.7
- Superficie polare topologica: 52.6Ų
(-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin Letteratura correlata
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
637-05-8 ((-)(3Xi,3'Xi)-3,3'-Dipalmitoyloxy-all-trans-beta-carotin) Prodotti correlati
- 2680721-86-0(tert-butyl N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylcarbamate)
- 134272-63-2(Mal-NH-Boc)
- 2694058-44-9((2R)-3-4-(tert-butoxy)phenyl-2-acetamidopropanoic acid)
- 81067-38-1(1-Bromo-2,3,5-trichlorobenzene)
- 898413-04-2(1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 898758-01-5(Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate)
- 1427330-97-9(Phenol, 3-amino-2,4-difluoro-)
- 2229134-65-8(tert-butyl N-2-(2-amino-2-methylpropyl)-4-hydroxyphenylcarbamate)
- 1361858-61-8(2-(2,4-Dichlorophenyl)thiazole)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
